Phenyltrimethoxysilane

Catalog No.
S578983
CAS No.
2996-92-1
M.F
C9H14O3Si
M. Wt
198.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltrimethoxysilane

CAS Number

2996-92-1

Product Name

Phenyltrimethoxysilane

IUPAC Name

trimethoxy(phenyl)silane

Molecular Formula

C9H14O3Si

Molecular Weight

198.29 g/mol

InChI

InChI=1S/C9H14O3Si/c1-10-13(11-2,12-3)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

ZNOCGWVLWPVKAO-UHFFFAOYSA-N

SMILES

CO[Si](C1=CC=CC=C1)(OC)OC

Synonyms

phenyltrimethoxysilane

Canonical SMILES

CO[Si](C1=CC=CC=C1)(OC)OC

The exact mass of the compound Trimethoxyphenylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93925. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organosilicon Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyltrimethoxysilane (PTMS, CAS 2996-92-1) is a trifunctional organosilane widely utilized as a structural precursor and surface modifier in advanced sol-gel processing and polysiloxane resin manufacturing. Characterized by its highly reactive methoxy leaving groups and a bulky, non-hydrolyzable aromatic phenyl ring, PTMS is engineered to build highly cross-linked 3D silsesquioxane networks (T-resins). In industrial procurement, PTMS is primarily selected to impart superior thermal stability, elevated refractive index, and enhanced crack-resistance to optical coatings, LED encapsulants, and hybrid organic-inorganic materials, significantly outperforming standard aliphatic or purely inorganic silane baselines [1].

Substituting PTMS with generic silanes compromises critical process and performance metrics. Replacing PTMS with its ethoxy counterpart, Phenyltriethoxysilane (PTES), drastically slows down hydrolysis kinetics, extending induction and curing times in manufacturing workflows [1]. Utilizing aliphatic analogs like Methyltrimethoxysilane (MTMS) sacrifices both the high refractive index necessary for optical efficiency and the thermal stability required to prevent yellowing in high-temperature environments[2]. Furthermore, substituting PTMS with difunctional monomers such as Diphenyldimethoxysilane (DPDMS) reduces the cross-linking density by introducing linear D-units, failing to yield the rigid 3D matrix required for robust protective coatings [2]. Finally, relying solely on purely inorganic precursors like Tetraethyl orthosilicate (TEOS) leads to brittle films that crack under thermal stress due to a lack of organic stress-relaxation[3].

Hydrolysis Kinetics and Processability

When formulating sol-gel coatings, the choice of alkoxy leaving group dictates processing speed. Phenyltrimethoxysilane (PTMS) features methoxy groups that hydrolyze significantly faster than the ethoxy groups of Phenyltriethoxysilane (PTES). Literature establishes that methoxy silanes generally hydrolyze up to an order of magnitude faster than their ethoxy counterparts due to reduced steric hindrance and faster nucleophilic substitution rates [1]. This enables much shorter induction times and faster curing cycles in industrial sol-gel processing.

Evidence DimensionHydrolysis rate / Processing time
Target Compound DataFast hydrolysis kinetics (methoxy leaving group)
Comparator Or BaselinePTES (sluggish hydrolysis due to bulky ethoxy group)
Quantified DifferenceMethoxy silanes hydrolyze up to 10× faster than ethoxy silanes under equivalent conditions.
ConditionsAqueous sol-gel processing (acid or base catalyzed)

Selecting PTMS over PTES drastically reduces processing and curing times, accelerating manufacturing throughput for sol-gel coatings.

Thermal Stability and Oxidation Resistance

In optoelectronic packaging, thermal yellowing is a critical failure mode. Incorporating the bulky, aromatic phenyl group via PTMS significantly enhances thermal stability compared to aliphatic analogs like Methyltrimethoxysilane (MTMS). Polysiloxane resins formulated with PTMS maintain high transparency (up to 99%) and resist thermal degradation and discoloration at continuous operating temperatures of 120–150 °C, with structural stability reported up to 443 °C[1]. In contrast, methyl-based networks show lower resistance to thermal oxidation.

Evidence DimensionThermal stability and transparency retention
Target Compound DataStable up to 443 °C; resists discoloration at 150 °C
Comparator Or BaselineMTMS-based networks (lower thermal oxidation threshold)
Quantified DifferencePTMS networks maintain ~98-99% transparency after prolonged thermal aging at 150-200 °C, outperforming aliphatic MTMS baselines.
ConditionsHigh-temperature aging of cured polysiloxane encapsulants

Procurement of PTMS is essential for high-performance optical and LED encapsulants where long-term resistance to thermal yellowing is a strict requirement.

Refractive Index Engineering

For optical coatings and encapsulants, matching the refractive index (RI) of the substrate or LED chip is necessary to maximize light extraction. PTMS is a primary high-refractive-index (HRI) modifier. While standard low-refractive-index (LRI) polydimethylsiloxanes or MTMS-based resins typically exhibit an RI around 1.40, the incorporation of PTMS increases the RI of the cured polysiloxane to the 1.49–1.56 range [1]. The RI can be precisely tuned by varying the molar ratio of PTMS in the precursor mixture.

Evidence DimensionRefractive Index (RI)
Target Compound DataRI tunable up to 1.56
Comparator Or BaselineMTMS / standard LRI silicones (RI ~1.40)
Quantified Difference+0.09 to +0.16 increase in refractive index
ConditionsCured polysiloxane/silsesquioxane films at standard optical wavelengths

PTMS enables the formulation of HRI encapsulants that prevent total internal reflection, directly increasing the luminous efficacy of LED devices.

Crack-Free Thick Film Formation

Sol-gel coatings derived purely from inorganic precursors like Tetraethyl orthosilicate (TEOS) suffer from severe shrinkage and cracking during thermal curing, limiting their maximum achievable thickness. The introduction of PTMS provides organic modification that reduces internal stress. Studies show that hybrid solutions utilizing PTMS can achieve crack-free thick films up to 22 µm in a single spin-coating step at low curing temperatures, whereas pure TEOS or MTMS-heavy films exhibit significant surface cracking when heat-treated above 200 °C due to rigid network shrinkage [1].

Evidence DimensionCritical crack-free film thickness
Target Compound DataCrack-free films up to 22 µm (single coat)
Comparator Or BaselinePure TEOS / high-MTMS formulations (crack heavily >200 °C)
Quantified DifferenceSignificant increase in achievable single-coat thickness without micro-cracking
ConditionsSpin-coated hybrid sol-gel films heat-treated at 150–200 °C

Using PTMS reduces the number of coating cycles required to achieve thick protective layers, lowering manufacturing costs and improving coating integrity.

Cross-linking Density and Network Rigidity

When designing siloxane resins, the functionality of the precursor dictates the mechanical properties of the final matrix. PTMS is a trifunctional monomer (forming T-units) that builds highly cross-linked, rigid 3D silsesquioxane networks. In contrast, substituting PTMS with the difunctional analog Diphenyldimethoxysilane (DPDMS) introduces D-units, which act as network modifiers that lower the cross-linking density, resulting in softer gels or unreacted linear monomers [1]. For applications requiring high hardness (e.g., Shore A 50–90) and structural rigidity, PTMS is the required precursor.

Evidence DimensionNetwork cross-linking density / structural rigidity
Target Compound DataForms rigid 3D T-resin networks (high hardness)
Comparator Or BaselineDPDMS (forms linear D-units, lowering cross-linking)
Quantified DifferenceShift from elastomeric/soft behavior to rigid thermoplastic/thermoset behavior (Shore A 50-90)
ConditionsAcid-catalyzed condensation of polysiloxane resins

Buyers must select PTMS over DPDMS when the application demands a hard, highly cross-linked protective coating rather than a flexible elastomer.

High-Refractive-Index LED Encapsulants

Directly leveraging the thermal stability and refractive index modification (up to 1.56) provided by PTMS, this compound is the optimal precursor for formulating HRI polysiloxane encapsulants that prevent total internal reflection and resist thermal yellowing at 150 °C [1].

Accelerated Sol-Gel Optical Coatings

Because PTMS hydrolyzes up to an order of magnitude faster than PTES and enables crack-free thick films (up to 22 µm per coat), it is the preferred choice for high-throughput manufacturing of single-coat optical layers[2].

Rigid Thermoset Polysiloxane Resins

Where structural rigidity and high cross-linking density are required over elastomeric flexibility, PTMS is prioritized over difunctional analogs like DPDMS to build robust, hard 3D T-resin matrices [1].

Physical Description

Liquid

UNII

21TQE746S9

GHS Hazard Statements

Aggregated GHS information provided by 178 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 178 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 173 of 178 companies with hazard statement code(s):;
H226 (46.82%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (60.12%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (72.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (39.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (42.77%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (17.92%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H373 (52.6%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

2996-92-1

Wikipedia

Trimethoxyphenylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other chemical product and preparation manufacturing
Paint and coating manufacturing
Benzene, (trimethoxysilyl)-: ACTIVE

Dates

Last modified: 08-15-2023

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